

A Comparative Guide to Biphenylindanone A and Other mGluR2 Positive Allosteric Modulators

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Compound of Interest

Compound Name: *Biphenylindanone A*

Cat. No.: *B1667082*

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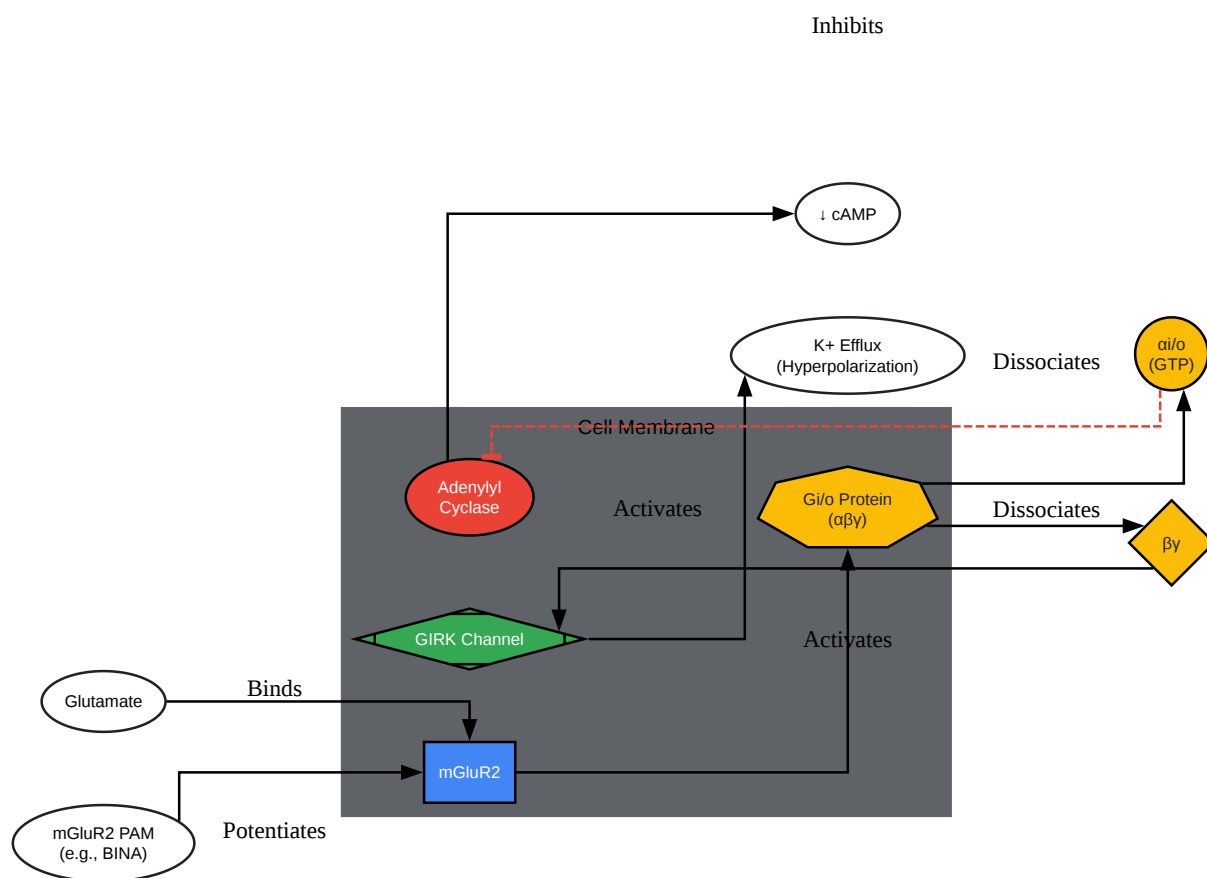
This guide provides an objective comparison of **Biphenylindanone A** (BINA) with other notable mGluR2 Positive Allosteric Modulators (PAMs), focusing on pharmacological performance, selectivity, and pharmacokinetic properties. The information is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.

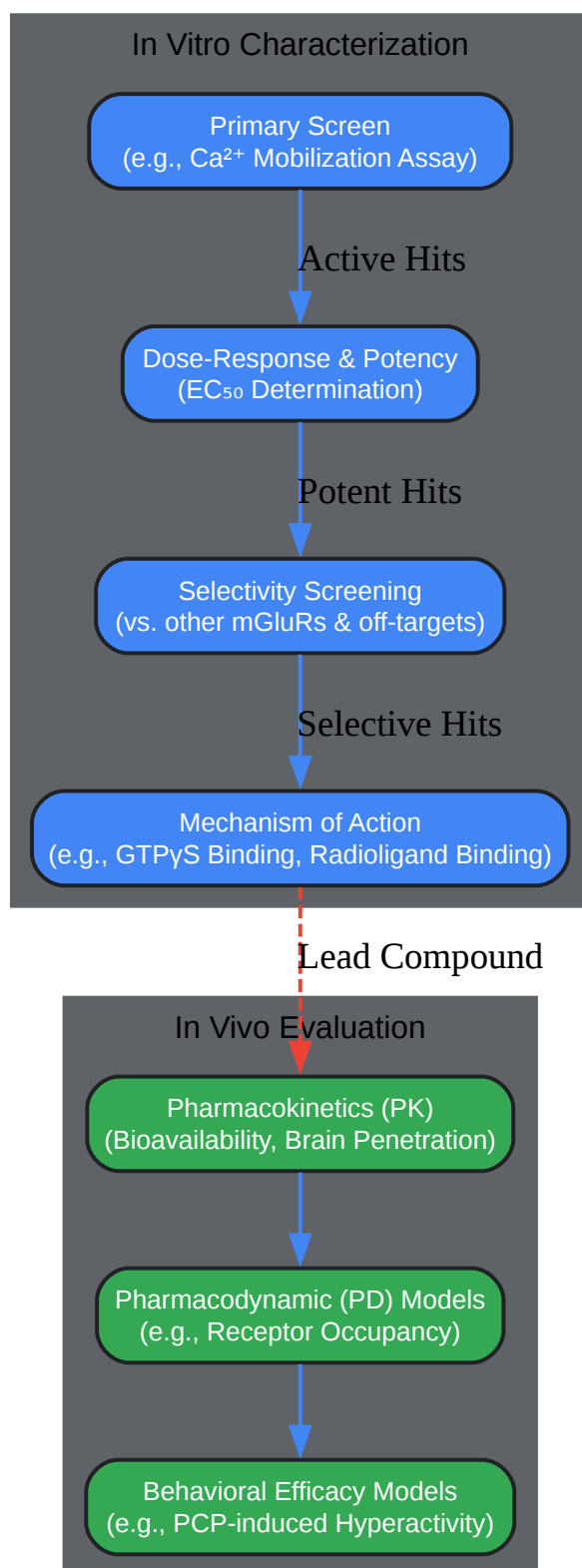
Introduction to mGluR2 PAMs

The metabotropic glutamate receptor 2 (mGluR2) is a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1] As a presynaptic autoreceptor, its activation leads to an inhibition of glutamate release, making it a key therapeutic target for central nervous system (CNS) disorders characterized by glutamatergic dysfunction, such as schizophrenia and anxiety.[2] Positive Allosteric Modulators (PAMs) offer a nuanced therapeutic approach by enhancing the receptor's response to the endogenous agonist, glutamate, rather than directly activating it. This mechanism maintains the natural spatial and temporal dynamics of glutamatergic signaling.[2] **Biphenylindanone A** (BINA) is a potent and selective mGluR2 PAM that has been instrumental in preclinical research to probe the therapeutic potential of mGluR2 modulation.[1][2] This guide compares BINA to other key mGluR2 PAMs, such as JNJ-40411813 and AZD8529, which have advanced to clinical trials.[3]

Core Signaling Pathway of mGluR2

Activation of the mGluR2 receptor by glutamate, potentiated by a PAM, initiates a canonical Gi/o signaling cascade. The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the released beta-gamma subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which contributes to neuronal inhibition.





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